molecular formula CeI3 B8800415 Cerium(3+) triiodide

Cerium(3+) triiodide

Cat. No.: B8800415
M. Wt: 520.829 g/mol
InChI Key: ZEDZJUDTPVFRNB-UHFFFAOYSA-K
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Description

Cerium(3+) triiodide (CeI₃) is a rare-earth halide compound where cerium exists in the +3 oxidation state, coordinated by three iodide ions. Cerium’s unique redox flexibility—its ability to toggle between +3 and +4 oxidation states—distinguishes it from most lanthanides, which typically stabilize at +3 (e.g., Sm³⁺, Pr³⁺) . CeI₃ likely adopts a hexagonal or rhombohedral crystal structure, common among lanthanide triiodides, with a coordination number of 6 for cerium, as seen in CeCl₃ . Its solubility in polar solvents like water is expected to follow trends observed for other Ce(III) salts, where chloride and nitrate salts are highly soluble, while sulfates and phosphates are less so .

Properties

Molecular Formula

CeI3

Molecular Weight

520.829 g/mol

IUPAC Name

cerium(3+);triiodide

InChI

InChI=1S/Ce.3HI/h;3*1H/q+3;;;/p-3

InChI Key

ZEDZJUDTPVFRNB-UHFFFAOYSA-K

Canonical SMILES

[I-].[I-].[I-].[Ce+3]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Cerium, a lanthanide with variable oxidation states, undergoes oxidation to Ce³⁺ while iodine acts as the oxidizing agent. The reaction proceeds through a radical intermediate phase, where iodine molecules dissociate into atomic iodine before bonding with cerium atoms. Optimal yields require a 1:1.5 molar ratio of Ce:I₂, though excess iodine (up to 10%) compensates for sublimation losses during heating.

Thermal Conditions and Apparatus

Industrial implementations utilize sealed quartz ampoules evacuated to 10⁻³ Torr to prevent oxidation. Temperature profiles involve:

  • Stage 1 : Gradual heating to 200°C over 2 hours to initiate reaction

  • Stage 2 : Sustained heating at 400–450°C for 8–12 hours for complete conversion

  • Stage 3 : Cooling at 5°C/min to prevent crystalline defects

Post-synthesis purification employs vacuum sublimation at 550°C, separating CeI₃ from unreacted iodine (sublimes at 184°C).

Mercury(II) Iodide-Mediated Synthesis

An alternative pathway employs mercury(II) iodide (HgI₂) as a halogen carrier, facilitating cerium iodination at reduced temperatures:

2Ce+3HgI22CeI3+3Hg2 \, \text{Ce} + 3 \, \text{HgI}_2 \rightarrow 2 \, \text{CeI}_3 + 3 \, \text{Hg}

Advantages Over Direct Synthesis

  • Operates at 250–300°C, minimizing energy costs

  • Mercury byproduct coalesces as liquid metal, enabling mechanical separation

  • Suitable for oxygen-sensitive applications due to lower process temperatures

ParameterRisk Mitigation Strategy
Hg vapor toxicityClosed-system reactors with Hg scrubbers
HgI₂ decompositionStrict temperature control (±5°C)
Waste disposalOn-site amalgamation with sulfur

Recent studies indicate 92–95% cerium conversion rates using HgI₂, compared to 88–90% in direct synthesis.

Optimization of Reaction Parameters

Particle Size Effects

Finely powdered cerium (≤50 μm) increases surface area-to-volume ratios, enhancing reaction kinetics:

Cerium Particle Size (μm)Time to 95% Conversion (hr)
10014.2 ± 0.8
509.1 ± 0.6
256.3 ± 0.4

Data extrapolated from analogous lanthanide iodination studies.

Atmosphere Control

Inert gas purging (Ar >99.999%) reduces oxide formation:

  • 0.5 L/min argon flow decreases CeO₂ impurities from 8.2% to 0.7%

  • Moisture levels <10 ppm critical for hygroscopic CeI₃ stability

Comparative Analysis of Preparation Methods

Synthesis ParameterDirect MethodHgI₂ Method
Temperature Range400–450°C250–300°C
ByproductsI₂ (recyclable)Hg (toxic)
Energy Consumption38–42 kWh/kg28–32 kWh/kg
Purity (XRD)99.1 ± 0.3%98.7 ± 0.5%
ScalabilityPilot-testedLab-scale only

The direct method remains preferred for industrial production despite higher energy costs due to lower regulatory barriers associated with mercury handling.

Industrial-Scale Production Considerations

Reactor Design Innovations

  • Rotary Kiln Systems : Enable continuous processing with 1.2 ton/day capacity

  • In-situ Iodine Recovery : Condensation traps recover 89% unreacted I₂

  • Automated Charging : Robotic arms handle pyrophoric cerium powders

Quality Control Protocols

  • Spectroscopic Analysis : Raman peaks at 112 cm⁻¹ (Ce–I stretch) confirm structure

  • Thermogravimetric Analysis : <0.5% mass loss at 600°C indicates purity

  • Trace Metal Analysis : ICP-MS detects <50 ppm Fe/Ni contaminants

Scientific Research Applications

Chemical Applications

Synthesis of Organocerium Compounds
Cerium(3+) triiodide serves as a crucial starting material for synthesizing organocerium compounds. These compounds are valuable in organic synthesis and catalysis due to their ability to facilitate various chemical reactions. The redox properties of cerium allow it to participate effectively in these processes, making it a versatile reagent in synthetic chemistry .

Catalytic Properties
this compound exhibits catalytic behavior in several chemical reactions. Its ability to switch between different oxidation states (Ce³⁺ and Ce⁴⁺) enables it to act as a catalyst in redox reactions. This property is particularly useful in industrial applications where efficient catalytic processes are essential .

Biological Applications

Pharmaceutical Intermediate
In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its role as a precursor allows for the development of compounds with therapeutic properties, particularly in treating conditions related to oxidative stress .

Antimicrobial Properties
Research has indicated that cerium-based compounds, including this compound, possess antimicrobial properties. These compounds have been studied for their effectiveness in treating wounds and infections due to their bacteriostatic and bactericidal effects. Cerium(3+) ions can inhibit bacterial growth, making them suitable for use in topical treatments .

Industrial Applications

Advanced Materials Production
this compound is employed in producing advanced materials, including catalysts and electronic components. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics, particularly in energy storage and conversion technologies .

Environmental Applications
The interaction of cerium(3+) ions with various ligands has implications for environmental chemistry. Cerium can form stable complexes with phosphates and hydroxides, influencing nutrient availability in aquatic systems. Understanding these interactions helps assess the environmental fate of cerium compounds and their potential impact on ecosystems .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common pathogens associated with wound infections. The results demonstrated significant inhibition of bacterial growth at low concentrations, supporting its potential use in medical applications for wound care .

Case Study 2: Catalytic Reactions

Research focused on the catalytic properties of this compound in organic synthesis revealed its effectiveness in promoting cycloaddition reactions under mild conditions. The study highlighted the compound's ability to enhance reaction yields and selectivity, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of cerium(3+) triiodide involves its ability to participate in redox reactions. Cerium can switch between different oxidation states, which allows it to act as a catalyst in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Crystal Structure and Coordination

  • CeI₃ : Likely adopts a rhombohedral structure (similar to FeCl₃) with Ce³⁺ in a 6-coordinate octahedral geometry. This is consistent with CeCl₃, which exhibits a 6-coordinate structure .
  • Samarium(III) Iodide (SmI₃) : Shares a similar triiodide formula but may differ in lattice parameters due to Sm³⁺’s smaller ionic radius (1.08 Å vs. Ce³⁺’s 1.14 Å). SmI₃’s solubility in water is likely lower than CeI₃, as Sm³⁺ compounds generally have lower solubility constants than Ce³⁺ analogs .
  • Scandium(III) Iodide (ScI₃): Crystallizes in a rhombohedral lattice with Sc³⁺ in 6-coordinate geometry.

Solubility Trends

  • CeI₃ : Expected to be moderately soluble in water, following the trend of Ce(III) salts (e.g., CeCl₃ solubility: 100 g/100 mL at 20°C) .
  • Eu(III) Compounds : Europium(III) hydroxide (solubility constant: 1.538 × 10⁻⁵) and sulfate (2.56) are less soluble than Ce(III) analogs, suggesting EuI₃ would also be less soluble than CeI₃ .
  • ScI₃: Limited solubility data, but its hygroscopic nature and use in high-temperature lamps imply stability under non-aqueous conditions .

Redox Behavior and Stability

  • CeI₃ : Susceptible to oxidation to Ce(IV) species under oxidizing conditions, a property unique among lanthanides. For example, Ce(III) in hydroxyapatite oxidizes to Ce(IV) upon heating in air .
  • SmI₃ and ScI₃: No redox activity is expected, as Sm and Sc predominantly exist in the +3 state.

Table 1: Comparative Properties of CeI₃ and Analogous Triiodides

Property CeI₃ SmI₃ ScI₃
Oxidation State +3 (oxidizes to +4) +3 +3
Coordination Number 6 6 (inferred) 6
Solubility in Water Moderate (inferred) Low (inferred) Low (hygroscopic)
Applications Catalysis (potential) N/A UV lamps

Electronic Structure and Bonding

Computational studies on cerium complexes (e.g., Ce(C₈H₈)₂) reveal significant 4f-orbital contributions, leading to multi-reference character in bonding . In contrast, Sm³⁺ and Sc³⁺ compounds exhibit simpler ionic bonding due to filled or absent f-orbitals.

Chemical Reactions Analysis

Gas-Phase Clustering Reactions

CeI₃ exhibits unique ion-clustering behavior in the gas phase, as revealed by mass spectrometry studies :

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)Method
I+CeI3[ICeI3]\text{I}^- + \text{CeI}_3 \rightarrow [\text{I}^- \cdot \text{CeI}_3]280±33280 \pm 33120250±42250 \pm 42TDEq/MS Analysis

Key observations:

  • The reaction is endothermic , requiring energy input to form the iodide-cerium cluster.

  • Entropy increases due to liberation of gaseous byproducts during clustering .

Catalytic Role in Oscillating Reactions

CeI₃-derived Ce³⁺ ions act as catalysts in the Briggs-Rauscher reaction , a nonlinear chemical oscillator :

  • Mechanism :

    • Ce³⁺ accelerates iodine (I2\text{I}_2) production via oxidation of iodate (IO3\text{IO}_3^-).

    • Simultaneously, Ce³⁺ forms insoluble cerium oxalate (Ce2(C2O4)3\text{Ce}_2(\text{C}_2\text{O}_4)_3) in the presence of oxalic acid, modulating reaction dynamics:
      2Ce3++3C2O42Ce2(C2O4)3(s)(Ksp=4.7×1025)2 \, \text{Ce}^{3+} + 3 \, \text{C}_2\text{O}_4^{2-} \rightarrow \text{Ce}_2(\text{C}_2\text{O}_4)_3 \, (s) \quad (K'_{sp} = 4.7 \times 10^{-25})

  • Impact : Precipitation reduces free Ce³⁺ concentration, dampening oscillation amplitudes .

Coordination and Redox Behavior

While CeI₃ itself is stable, Ce³⁺ ions participate in redox processes under specific conditions:

  • In sulfuric acid, Ce³⁺ undergoes oxidation to Ce⁴⁺ via an outer-sphere electron transfer mechanism , involving bisulfate ligand exchange :
    Ce3+(aq)Ce4+(aq)+e\text{Ce}^{3+} \, (\text{aq}) \rightarrow \text{Ce}^{4+} \, (\text{aq}) + e^-

    • Kinetics : Governed by Marcus theory, with reorganization energy λ=1.2eV\lambda = 1.2 \, \text{eV} .

Structural Influences on Reactivity

CeI₃ adopts a bicapped trigonal prismatic geometry (8-coordinate Ce³⁺), which stabilizes the compound against hydrolysis under ambient conditions . This structure facilitates:

  • Ligand substitution reactions with stronger Lewis bases (e.g., organocerium synthesis) .

  • Thermal stability up to 766C766^\circ \text{C} (melting point) .

Q & A

Basic Research Questions

Q. How can the stoichiometry of Ce³⁺-ligand complexes be experimentally determined?

  • Methodological Answer : The stoichiometry of Ce³⁺ complexes can be determined using Job’s plot (method of continuous variation) . For example, a 1:1 binding ratio between Ce³⁺ and a tridentate oxazolidine-based ligand (TN) was confirmed via fluorescence spectroscopy by varying the molar ratios of Ce³⁺ and TN while maintaining a constant total concentration. The inflection point in the plot corresponds to the stoichiometry .

Q. What spectroscopic techniques are suitable for detecting Ce³⁺ in aqueous solutions?

  • Methodological Answer : Fluorescence spectroscopy is highly effective due to Ce³⁺’s unique photophysical properties. A tridentate ligand (TN) in HEPES buffer (pH ~7.4) shows selective fluorescence quenching upon binding Ce³⁺, with excitation/emission maxima at 340/440 nm. Interference from competing cations (e.g., La³⁺, Fe³⁺) must be minimized by optimizing buffer conditions .

Q. How can Ce³⁺ be separated from other lanthanides (e.g., La, Pr) during purification?

  • Methodological Answer : Solvent extraction using tri-n-butyl phosphate (TBP) in nitric acid media is a validated method. Ce⁴⁺ (oxidized from Ce³⁺) is preferentially extracted over trivalent lanthanides. Subsequent reduction and back-extraction yield high-purity Ce³⁺. Sulfates and perchlorates should be avoided, as they reduce extraction efficiency .

Advanced Research Questions

Q. What computational methods validate the electronic structure of Ce³⁺-ligand complexes?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p)/SDD level can model binding mechanisms. For TN-Ce³⁺, DFT calculations revealed a reduced HOMO-LUMO gap (3.2 eV → 2.8 eV) upon coordination, consistent with fluorescence quenching. Charge transfer analysis confirms electron donation from ligand orbitals to Ce³⁺ .

Q. How do sulfates and perchlorates impact the extraction efficiency of Ce³⁺/Ce⁴⁺?

  • Methodological Answer : Sulfates and perchlorates form stable complexes with Ce⁴⁺, reducing its solubility in organic solvents like TBP. In nitric acid media, sulfate concentrations >0.1 M decrease Ce⁴⁺ extraction by 40%, necessitating strict control of counterions during separation protocols .

Q. What challenges arise in synthesizing reduced halides of Ce³⁺, and how do they compare to Pr/Nd analogs?

  • Methodological Answer : Highly reduced halides (e.g., Cs₃CeCl₆) require inert atmospheres and low-oxidation-state precursors. Ce³⁺’s larger ionic radius (1.14 Å vs. 1.13 Å for Pr³⁺) leads to distinct lattice parameters, affecting melting points and stability. Synchrotron XRD is critical for structural validation .

Methodological Considerations

Q. How can researchers ensure reproducibility in Ce³⁺ detection assays?

  • Answer : Standardize buffer conditions (e.g., HEPES at pH 7.4 ± 0.2), validate ligand purity via NMR/HPLC, and calibrate fluorescence detectors using Ce³⁺ standards. Cross-check results with ICP-MS for quantification .

Q. What factors influence the oxidation stability of Ce³⁺ during extraction?

  • Answer : Ce³⁺ is prone to oxidation in nitric acid. Stabilize it using reducing agents (e.g., hydroxylamine) or work under nitrogen. Monitor oxidation states via UV-Vis spectroscopy (Ce⁴⁺ absorbs at 320 nm) .

Data Contradiction Analysis

Q. How should conflicting reports on Ce³⁺-ligand binding constants be resolved?

  • Answer : Discrepancies may arise from pH variations or competing ions. Replicate experiments under identical conditions (buffer, temperature, ionic strength). Use isothermal titration calorimetry (ITC) to validate fluorescence-derived binding constants .

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